2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide
Description
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide is a synthetic small molecule characterized by a central thiazole ring substituted with a 4-(trifluoromethyl)phenyl group at position 2. The molecule features a cyano group and a cyclopentyl carboxamide moiety, forming a conjugated enamide system. This structure is typical of bioactive compounds targeting enzymes or receptors, often optimized for binding affinity and metabolic stability.
Properties
IUPAC Name |
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)14-7-5-12(6-8-14)18-25-16(11-27-18)9-13(10-23)17(26)24-15-3-1-2-4-15/h5-9,11,15H,1-4H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWATFDXRFISML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide typically involves multiple steps. One common method involves the reaction of a cyanoacetamide derivative with a thiazole compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Overview
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide, also known by its CAS number 669711-08-4, is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula and molecular weight of 308.3 g/mol.
Pharmaceutical Development
The compound has shown promise as a potential 5-lipoxygenase (5-LOX) inhibitor . This enzyme plays a crucial role in inflammatory processes, making inhibitors valuable for treating conditions like asthma and other inflammatory diseases. In silico docking studies have indicated that this compound could be optimized for enhanced anti-inflammatory activity .
Antitumor Activity
Research has demonstrated that derivatives of similar compounds exhibit significant antitumor effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The structural features of this compound may allow it to engage in similar biological activities, warranting further investigation into its cytotoxic properties .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of other biologically active molecules. For instance, it has been utilized in the development of dihydroorotate dehydrogenase inhibitors, which are relevant in treating autoimmune diseases such as rheumatoid arthritis .
Case Study 1: 5-Lipoxygenase Inhibition
A study focused on synthesizing various thiazole derivatives revealed that compounds with structural similarities to this compound exhibited promising results as 5-LOX inhibitors. Molecular docking simulations suggested that these compounds could effectively bind to the enzyme's active site, potentially leading to reduced leukotriene synthesis and inflammation .
Case Study 2: Antitumor Screening
In another investigation, a series of heterocyclic compounds derived from cyanoacetamide were screened for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced the cytotoxicity profiles. Compounds with trifluoromethyl substitutions showed enhanced activity, suggesting that similar modifications to this compound could yield more potent antitumor agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The thiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent differences include:
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (e.g., 4-chlorophenyl in ) or pyridyl (e.g., pyridin-2-yl in ) substituents.
- The cyclopentyl amide group may improve solubility and reduce steric hindrance relative to aromatic amides (e.g., 3,5-dichlorophenyl in ).
Variations in the Enamide System
The α,β-unsaturated enamide system (prop-2-enamide) is critical for electronic conjugation and binding interactions. Analogous compounds include:
Key Observations :
- Dodecyloxy chains (e.g., ) introduce significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Pharmacophore Comparisons
While direct biological data are absent in the evidence, structural analogs from (e.g., compounds 9a–9e ) highlight the importance of:
- Thiazole-triazole hybrids for scaffold rigidity and binding pocket compatibility.
- Electron-withdrawing groups (e.g., trifluoromethyl, cyano) for modulating electronic density and reactivity .
Computational Insights
These tools could predict binding modes of the target compound relative to analogs, leveraging its trifluoromethyl group for hydrophobic pocket interactions .
Biological Activity
2-Cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide, with the CAS number 1394798-83-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16F3N3OS
- Molecular Weight : 391.4 g/mol
- Structure : The compound features a thiazole ring, a trifluoromethyl group, and a cyano group which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the thiazole moiety is often associated with enhanced antimicrobial activity due to its ability to interact with microbial enzymes.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially leading to increased efficacy in cancer treatment.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancer cells.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Interaction with Biological Targets : The compound likely interacts with specific proteins or enzymes, altering their function and leading to therapeutic effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibitor of kinases |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to controls, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines. This was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Mechanistic Insights : Further research revealed that the compound may disrupt cellular signaling pathways crucial for tumor growth, particularly those involving MAPK and PI3K/Akt pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
